molecular formula C31H28N4O6 B11550084 N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide

N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide

Cat. No.: B11550084
M. Wt: 552.6 g/mol
InChI Key: JQXSBOMCNQIMPF-XYHIKERESA-N
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Description

N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide is a complex organic compound characterized by its multiple hydroxyl, methoxy, and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides and amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted hydrazones. These products can further undergo additional transformations to yield a wide range of functionalized compounds .

Scientific Research Applications

N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate enzymatic activities and cellular processes. Additionally, its antioxidant properties enable it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide is unique due to its hydrazone moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C31H28N4O6

Molecular Weight

552.6 g/mol

IUPAC Name

N-[(E)-[2-hydroxy-5-[[4-hydroxy-3-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl]methyl]phenyl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C31H28N4O6/c1-40-26-9-5-22(6-10-26)30(38)34-32-18-24-16-20(3-13-28(24)36)15-21-4-14-29(37)25(17-21)19-33-35-31(39)23-7-11-27(41-2)12-8-23/h3-14,16-19,36-37H,15H2,1-2H3,(H,34,38)(H,35,39)/b32-18+,33-19+

InChI Key

JQXSBOMCNQIMPF-XYHIKERESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)/C=N/NC(=O)C4=CC=C(C=C4)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NNC(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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